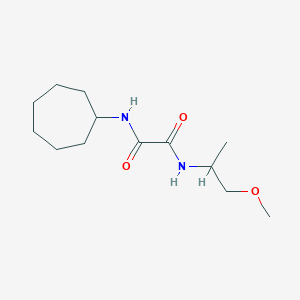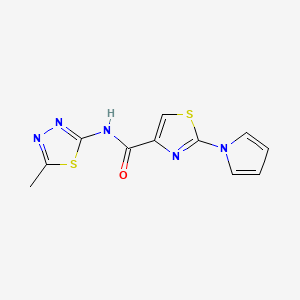
N'-cycloheptyl-N-(1-methoxypropan-2-yl)ethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cycloheptyl-N-(1-methoxypropan-2-yl)ethanediamide (N-CME) is an amide compound that has been found to have various applications in scientific research. N-CME is a versatile compound that can be used in a variety of experiments, including those involving biochemical and physiological processes.
Aplicaciones Científicas De Investigación
N'-cycloheptyl-N-(1-methoxypropan-2-yl)ethanediamide has been found to have various applications in scientific research. It has been used in the synthesis of novel compounds, such as N-alkyl-N-(1-methoxypropan-2-yl)ethanediamides, which have been found to have potential applications in drug delivery systems. N'-cycloheptyl-N-(1-methoxypropan-2-yl)ethanediamide has also been used in studies involving the inhibition of enzymes, such as tyrosinase and lipoxygenase. In addition, N'-cycloheptyl-N-(1-methoxypropan-2-yl)ethanediamide has been used in studies investigating the effects of various compounds on cell proliferation and cell death.
Mecanismo De Acción
The mechanism of action of N'-cycloheptyl-N-(1-methoxypropan-2-yl)ethanediamide is not yet fully understood. However, it is believed that the compound acts as an inhibitor of enzymes, such as tyrosinase and lipoxygenase. In addition, it is thought that the compound may act as a modulator of cell proliferation and cell death.
Biochemical and Physiological Effects
N'-cycloheptyl-N-(1-methoxypropan-2-yl)ethanediamide has been found to have various effects on biochemical and physiological processes. In studies involving the inhibition of tyrosinase and lipoxygenase, N'-cycloheptyl-N-(1-methoxypropan-2-yl)ethanediamide has been found to be effective in reducing the activity of these enzymes. In addition, N'-cycloheptyl-N-(1-methoxypropan-2-yl)ethanediamide has been found to be effective in modulating cell proliferation and cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N'-cycloheptyl-N-(1-methoxypropan-2-yl)ethanediamide has several advantages when used in lab experiments. It is relatively easy to synthesize and is relatively stable, making it suitable for use in a variety of experiments. In addition, N'-cycloheptyl-N-(1-methoxypropan-2-yl)ethanediamide has been found to be effective in inhibiting enzymes, modulating cell proliferation and cell death, and synthesizing novel compounds. However, there are some limitations to using N'-cycloheptyl-N-(1-methoxypropan-2-yl)ethanediamide in lab experiments. For example, the compound is not water-soluble, making it difficult to use in aqueous solutions. In addition, N'-cycloheptyl-N-(1-methoxypropan-2-yl)ethanediamide is not as effective in inhibiting enzymes as other compounds, such as tyrosinase inhibitors.
Direcciones Futuras
There are several potential future directions for research involving N'-cycloheptyl-N-(1-methoxypropan-2-yl)ethanediamide. One potential direction is to further investigate the compound’s effects on biochemical and physiological processes, such as its ability to modulate cell proliferation and cell death. In addition, further research could be done to investigate the compound’s ability to inhibit enzymes, such as tyrosinase and lipoxygenase. Another potential direction is to investigate the potential applications of N'-cycloheptyl-N-(1-methoxypropan-2-yl)ethanediamide in drug delivery systems and other medical applications. Finally, further research could be done to investigate the potential applications of N'-cycloheptyl-N-(1-methoxypropan-2-yl)ethanediamide in other areas, such as agriculture and food production.
Métodos De Síntesis
N'-cycloheptyl-N-(1-methoxypropan-2-yl)ethanediamide can be synthesized through a two-step method. The first step involves the condensation of cycloheptanone and 1-methoxypropan-2-yl ethanediamine. This reaction yields the intermediate N-cycloheptyl-N-(1-methoxypropan-2-yl)ethanediamine. The second step involves the reaction of the intermediate with thionyl chloride, which results in the formation of N'-cycloheptyl-N-(1-methoxypropan-2-yl)ethanediamide.
Propiedades
IUPAC Name |
N-cycloheptyl-N'-(1-methoxypropan-2-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O3/c1-10(9-18-2)14-12(16)13(17)15-11-7-5-3-4-6-8-11/h10-11H,3-9H2,1-2H3,(H,14,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTWUFDRYEZHJDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NC(=O)C(=O)NC1CCCCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-cycloheptyl-N2-(1-methoxypropan-2-yl)oxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-bromo-3-[1-(4-fluorobenzoyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]-4-phenyl-1,2-dihydroquinolin-2-one](/img/structure/B6580114.png)
![3-[(2-methoxyethyl)sulfanyl]-6-(pyridin-3-yl)pyridazine](/img/structure/B6580116.png)
![6-amino-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one](/img/structure/B6580124.png)
![3-{4-[(methylsulfanyl)methyl]-1,3-thiazol-2-yl}-1-(thiophen-2-yl)urea](/img/structure/B6580129.png)
![5-methoxy-N-[2-(methylsulfanyl)phenyl]-4-oxo-4H-pyran-2-carboxamide](/img/structure/B6580131.png)
![N-[(pyridin-2-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B6580137.png)
![N-[(furan-2-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B6580141.png)
![1-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-3-phenyl-1H-pyrazole-5-carboxamide](/img/structure/B6580149.png)

![3-cyclopropyl-1-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)urea](/img/structure/B6580161.png)


